TRPP3 Channel Inhibition vs. Amiloride
Phenamil methanesulfonate demonstrates superior potency for inhibiting TRPP3-mediated Ca2+ transport compared to amiloride, benzamil, and EIPA. In a radiolabeled 45Ca2+ uptake assay using Xenopus laevis oocytes, phenamil exhibited an IC50 of 0.14 µM, while benzamil, EIPA, and amiloride showed IC50 values of 1.1 µM, 10.5 µM, and 143 µM, respectively . The rank order of potency was phenamil > benzamil > EIPA > amiloride, with phenamil being approximately 1,021-fold more potent than amiloride .
| Evidence Dimension | TRPP3-mediated Ca2+ transport inhibition (IC50) |
|---|---|
| Target Compound Data | 0.14 µM (140 nM) |
| Comparator Or Baseline | Amiloride: 143 µM; Benzamil: 1.1 µM; EIPA: 10.5 µM |
| Quantified Difference | Phenamil is ~1,021-fold more potent than amiloride; ~7.9-fold more potent than benzamil; ~75-fold more potent than EIPA. |
| Conditions | Radiolabeled 45Ca2+ uptake assay in Xenopus laevis oocytes expressing TRPP3 |
Why This Matters
For researchers studying TRPP3/PKD2L1 channel function, phenamil provides the necessary potency to achieve complete channel blockade at low micromolar concentrations, minimizing off-target effects associated with high concentrations of less potent analogs like amiloride.
- [1] Xiao-Qing Dai, Alkarim Ramji, Yan Liu, Qiang Li, Edward Karpinski and Xing-Zhen Chen. Inhibition of TRPP3 Channel by Amiloride and Analogs. Molecular Pharmacology, 2007, 72 (6) 1576-1585. View Source
